An In-depth Technical Guide to 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS 1146080-72-9)
An In-depth Technical Guide to 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS 1146080-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic organic compound featuring a 4-chlorophenyl ketone core linked to a 3-hydroxypiperidine moiety via an α-amino ketone linkage. While specific pharmacological and biological data for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential as a scaffold in medicinal chemistry. By examining the structure-activity relationships of related compounds, we can infer potential therapeutic applications and guide future research directions.
Chemical Identity and Physicochemical Properties
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is classified as a pharmaceutical intermediate, suggesting its primary role as a building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1146080-72-9 | N/A |
| Molecular Formula | C₁₃H₁₆ClNO₂ | N/A |
| Molecular Weight | 253.73 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | N/A |
Plausible Synthetic Pathway
The synthesis of α-amino ketones is a well-established transformation in organic chemistry.[1][2][3] A common and efficient method involves the nucleophilic substitution of an α-halo ketone with a suitable amine. For the synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, a plausible route would involve the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with 3-hydroxypiperidine.
Figure 1: Proposed synthetic pathway for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone.
Experimental Protocol: Synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-hydroxypiperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone.
Causality of Experimental Choices:
-
Base: Potassium carbonate is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
Work-up: The aqueous work-up removes unreacted starting materials and by-products.
-
Purification: Column chromatography is a standard technique for purifying organic compounds.
Potential Biological Activities and Medicinal Chemistry Insights
While direct biological data for the title compound is scarce, its structural components suggest several potential areas of pharmacological interest. The piperidine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7][8][9][10][11][12]
The 4-Chlorophenyl Moiety
The presence of a chlorine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation and can also contribute to binding affinity through halogen bonding and hydrophobic interactions. Compounds containing the 4-chlorophenyl group have shown a wide range of biological activities, including analgesic and hypotensive effects.[13][14]
The 3-Hydroxypiperidine Scaffold
The 3-hydroxypiperidine moiety is a key structural element in many bioactive natural products and synthetic drugs.[15] The hydroxyl group can participate in hydrogen bonding with biological targets, and its stereochemistry can be crucial for activity. Derivatives of 3-hydroxypiperidine are used in the synthesis of drugs for various conditions, including cancer and cardiovascular diseases.[5][6] The hydroxyl group also provides a handle for further chemical modifications to explore structure-activity relationships (SAR).
The α-Amino Ketone Core
The α-amino ketone functionality is a common motif in medicinal chemistry and is present in several biologically active compounds.[2][3] This functional group can participate in various interactions with biological targets and can also be a site for metabolic transformations.
Hypothesized Therapeutic Potential
Based on the activities of structurally related compounds, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone could be investigated for:
-
Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting CNS disorders.[7] Further derivatization could lead to compounds with activity as antidepressants, antipsychotics, or analgesics.
-
Analgesic and Anti-inflammatory Activity: The combination of the 4-chlorophenyl group and the piperidine ring has been associated with analgesic properties.[13][14]
-
Cardiovascular Effects: Some piperidine derivatives have shown hypotensive activity.[13]
Figure 2: Potential therapeutic areas for derivatives of the title compound.
Future Research and Development
Given its status as a readily synthesizable intermediate, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone represents a valuable starting point for the development of novel therapeutic agents.
Recommended Future Work:
-
Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
Biological Screening: The compound and its derivatives should be screened against a panel of biological targets, particularly those related to CNS disorders, pain, and inflammation.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized by modifying the 4-chlorophenyl ring, the hydroxyl group on the piperidine ring, and the ketone functionality to establish clear SAR.
-
Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and guide the design of more potent and selective analogs.
Conclusion
1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a chemical intermediate with significant potential for drug discovery. Although specific biological data for this compound is limited, its constituent parts are well-represented in a multitude of pharmacologically active molecules. The synthetic accessibility and the presence of key pharmacophoric features make it an attractive scaffold for the development of new therapeutics, particularly for CNS disorders and pain management. This guide provides a foundational understanding of its chemistry and potential applications, aiming to stimulate further research into this promising area of medicinal chemistry.
References
- Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). A general strategy for the α-amination of ketones, esters, and aldehydes. Journal of the American Chemical Society, 135(43), 16074–16077.
- Wang, W., & Wang, Z.-L. (2022).
- Ghosh, S., & Ghorai, P. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072.
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)
- Simone, M. I., & Ramsdale, T. (2018).
- ACS Omega. (2025, October 28).
- Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- PubMed. (2018).
- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
- Guidechem. (n.d.).
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- ResearchGate. (2025, August 6).
- EvitaChem. (n.d.). Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941).
- Blog. (2025, November 26).
- N/A. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one.
- ResearchGate. (2025, August 6).
- PubMed Central. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
- PubMed. (2002, July 18). SAR studies of piperidine-based analogues of cocaine. 4.
- Sci-Hub. (n.d.). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine)
- PubMed Central. (2022).
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
- Wikipedia. (n.d.). Piperidine.
- ResearchGate. (n.d.).
- Encyclopedia.pub. (2023, February 9).
- Chemistry LibreTexts. (2020, May 30). Reactions of Amines.
- NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
- MDPI. (2022).
- ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines.
Sources
- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. / ChemInform, 2005 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
